molecular formula C14H15N3 B5134181 (1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene

(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene

Cat. No.: B5134181
M. Wt: 225.29 g/mol
InChI Key: WZQUKEYNINDZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene typically involves the reaction of an aryl diazonium salt with an amine. The process can be summarized as follows:

    Formation of Aryl Diazonium Salt: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an amine under basic conditions to form the triazene compound.

Industrial Production Methods

Industrial production of triazenes, including this compound, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the triazene can lead to the formation of amines.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted triazene derivatives

Scientific Research Applications

(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.

Mechanism of Action

The mechanism of action of (1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene involves its interaction with molecular targets through its diazo group. The compound can undergo metabolic activation to release reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-3-methyl-1-(4-methylphenyl)-3-phenyltriaz-1-ene
  • (1E)-3-methyl-1-(2-methylphenyl)-3-phenyltriaz-1-ene
  • (1E)-3-methyl-1-(3-chlorophenyl)-3-phenyltriaz-1-ene

Uniqueness

(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl groups on both the phenyl and triazene moieties can affect the compound’s stability, solubility, and interaction with biological targets, making it distinct from other triazene derivatives.

Properties

IUPAC Name

N-methyl-N-[(3-methylphenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-12-7-6-8-13(11-12)15-16-17(2)14-9-4-3-5-10-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQUKEYNINDZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.